molecular formula C7H8O3S B2648074 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid CAS No. 2031259-10-4

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

Cat. No.: B2648074
CAS No.: 2031259-10-4
M. Wt: 172.2
InChI Key: PQDSWMOTSAYILP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid depends on its specific application and the context in which it is used. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan ring and the carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(methylsulfanyl)furan-3-carboxylic acid: Similar structure but with different substitution positions.

    5-Methyl-2-furoic acid: Lacks the methylsulfanyl group.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one.

Uniqueness

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-5-methylsulfanylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDSWMOTSAYILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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